molecular formula C8H16Si B14458525 1,1-Diethyl-1-sila-3-cyclopentene CAS No. 69657-20-1

1,1-Diethyl-1-sila-3-cyclopentene

Cat. No.: B14458525
CAS No.: 69657-20-1
M. Wt: 140.30 g/mol
InChI Key: QFYPIPIJRQRIJM-UHFFFAOYSA-N
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Description

1,1-Diethyl-1-sila-3-cyclopentene is an organosilicon compound with the molecular formula C8H16Si It is a derivative of cyclopentene where one of the carbon atoms in the ring is replaced by a silicon atom, and two ethyl groups are attached to the silicon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-1-sila-3-cyclopentene can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with cyclopentadiene in the presence of a base such as sodium or potassium . The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-1-sila-3-cyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into silanes.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound .

Scientific Research Applications

1,1-Diethyl-1-sila-3-cyclopentene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-1-sila-3-cyclopentene involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure also enables it to act as a catalyst or intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-1-sila-3-cyclopentene
  • 1,1-Diethyl-1-sila-2-cyclopentene
  • 1,1-Diphenyl-1-sila-3-cyclopentene

Uniqueness

1,1-Diethyl-1-sila-3-cyclopentene is unique due to the presence of ethyl groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .

Properties

CAS No.

69657-20-1

Molecular Formula

C8H16Si

Molecular Weight

140.30 g/mol

IUPAC Name

1,1-diethyl-2,5-dihydrosilole

InChI

InChI=1S/C8H16Si/c1-3-9(4-2)7-5-6-8-9/h5-6H,3-4,7-8H2,1-2H3

InChI Key

QFYPIPIJRQRIJM-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(CC=CC1)CC

Origin of Product

United States

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